molecular formula C11H13ClN2O4S B2801302 Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate CAS No. 551910-09-9

Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate

Cat. No. B2801302
CAS RN: 551910-09-9
M. Wt: 304.75
InChI Key: CEIOBEXWUWBOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate (EACMTC) is a small molecule synthetic compound with a variety of potential applications in scientific research. It is a member of the thiophene family of compounds, which are characterized by the presence of two sulfur atoms in their structure. EACMTC has been used in a range of studies, from in vivo and in vitro experiments to biochemical and physiological investigations.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have used this compound to investigate its effects on the central nervous system, cardiovascular system, and renal system. In vitro studies have used this compound to investigate its effects on cell proliferation, cell differentiation, and signal transduction pathways.

Biological Activity

Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate has been shown to possess a range of biological activities, including anti-inflammatory, antinociceptive, and anxiolytic effects. It has also been found to possess anti-tumor and anti-angiogenic activities in a variety of cell lines.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various enzymes and receptors, including monoamine oxidase, acetylcholinesterase, and serotonin 5-HT2A receptor. It has also been found to possess anti-inflammatory, antinociceptive, and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The use of Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate in laboratory experiments has several advantages, including its low cost and easy availability. Additionally, it has been found to possess a range of biological activities, making it a useful tool for studying a variety of physiological processes. However, there are some limitations to its use in laboratory experiments, including its relatively low solubility in water and its instability in acidic or basic solutions.

Future Directions

The potential future directions for research on Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate include further investigation of its mechanism of action, its pharmacodynamic properties, and its potential therapeutic applications. Additionally, further research could be conducted on its effects on other biological systems, such as the immune system and the endocrine system. Additionally, further studies could be conducted to investigate the effects of this compound on other diseases, such as cancer, diabetes, and Alzheimer’s disease. Finally, further research could be conducted to investigate the potential synergistic effects of this compound with other compounds.

Synthesis Methods

Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate can be synthesized through a multi-step process that involves the reaction of ethyl 5-chloro-2-thiophenecarboxylate with chloroacetyl chloride in the presence of potassium carbonate in an organic solvent. This reaction is followed by the addition of aqueous ammonia and aqueous sodium hydroxide to the reaction mixture. The resulting product is then purified by recrystallization using a suitable solvent. The entire synthesis process takes approximately 4-6 hours.

properties

IUPAC Name

ethyl 5-carbamoyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c1-3-18-11(17)7-5(2)8(9(13)16)19-10(7)14-6(15)4-12/h3-4H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIOBEXWUWBOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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